molecular formula C14H13N3 B12913336 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 5528-56-3

5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12913336
CAS No.: 5528-56-3
M. Wt: 223.27 g/mol
InChI Key: UOSCCKDAUBVDMB-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is a chemical compound based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This specific derivative has been documented in scientific literature as an intermediate that can be formed through the thermolytic recycling of a tetrazolylpyrimidine precursor . The broader class of [1,2,4]triazolo[4,3-a]pyridine derivatives has demonstrated a wide spectrum of pharmacological activities in research settings, suggesting significant potential for this compound as a building block in developing new therapeutic agents. Scientific studies on analogous structures have revealed potent activity against various cancer targets. For instance, some derivatives function as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-modulatory enzyme in cancer immunotherapy . Other closely related compounds have been identified as potent smoothened (SMO) inhibitors, which are crucial for targeting the Hedgehog signaling pathway in cancers such as colorectal carcinoma . Beyond oncology research, the triazolopyridine core is found in compounds with activity in central nervous system (CNS) disorders, showing promise as anticonvulsant agents by modulating GABA-A receptors and sodium channels . This diverse activity profile makes this compound a versatile and valuable compound for researchers exploring new treatments in multiple disease areas.

Properties

CAS No.

5528-56-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C14H13N3/c1-10-8-11(2)17-13(9-10)15-16-14(17)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

UOSCCKDAUBVDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C(=C1)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinylpyridines with Alkynyl or Halogenated Precursors

A widely employed method involves the reaction of 2-hydrazinylpyridines with alkynyl or halogenated reagents to induce intramolecular cyclization forming the triazole ring fused to the pyridine. For example, chloroethynylphosphonates react with 2-hydrazinylpyridines via a 5-exo-dig cyclization to yieldtriazolo[4,3-a]pyridines with high selectivity and yield.

  • The reaction proceeds through nucleophilic substitution of chlorine in the chloroethynylphosphonate, forming an ynamine intermediate.
  • This intermediate undergoes isomerization to a ketenimine, which tautomerizes to an imine enabling intramolecular cyclization.
  • The process is catalyst-free and typically conducted at moderate temperatures (e.g., 60 °C) over several hours.
  • Electron-withdrawing groups on the pyridine ring can influence reaction selectivity and may induce rearrangements (Dimroth-type) leading to isomeric triazolopyridines.

Alkylation and Dehydration Routes

Another approach involves multi-step synthesis starting from substituted naphthyridinones or pyridines:

  • Step 1: Alkylation of a precursor such as 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one to form an alkylated intermediate.
  • Step 2: Coupling of this intermediate with hydrazine derivatives to form hydrazides.
  • Step 3: Dehydration of the hydrazide intermediate to induce cyclization and form the triazolopyridine core.

This method allows for stereospecific synthesis and the formation of stable salt or monohydrate forms of the final compound, which are stable to air, moisture, and heat.

Specific Preparation Method for 5,7-Dimethyl-3-phenyltriazolo[4,3-a]pyridine

While direct literature on this exact compound is limited, the synthesis of closely related 5,7-dimethyl-3-phenyl-triazolo[4,3-a]pyrimidine and analogs provides insight into applicable methods:

  • The synthesis typically starts from appropriately substituted pyridine derivatives bearing methyl groups at positions 5 and 7.
  • Phenyl substitution at position 3 is introduced via cross-coupling reactions such as Suzuki coupling using pyridine-3-ylboronic acid and phenyl halides.
  • Subsequent cyclization to form the triazolo ring is achieved by reaction with hydrazine or hydrazine derivatives under dehydrating conditions.
  • The process benefits from mild reaction conditions and yields high purity products suitable for further biological evaluation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of pyridine/naphthyridinone Alkyl halide, base (e.g., K2CO3) Room temp to 60 °C Several hours >85 Produces stable alkylated intermediates
Coupling with hydrazine Hydrazine hydrate or hydrazide derivatives Room temp to reflux Hours to days 90+ Forms hydrazide intermediates
Dehydration and cyclization Phosphorus(V) dehydrating agents or acid catalysts 60-100 °C Hours 95+ Induces ring closure to form triazolopyridine core
Cross-coupling (phenyl group) Pd-catalyzed Suzuki coupling with boronic acids 80-100 °C Hours 80-90 Introduces phenyl substituent at position 3

Research Findings and Analytical Data

  • The cyclization reactions are highly regioselective, favoring the formation of the [4,3-a] fused triazolopyridine system.
  • Electron-withdrawing substituents on the pyridine ring can cause rearrangements, which must be controlled by reaction conditions.
  • The final compounds can be isolated as stable salts or monohydrates, enhancing their stability for storage and biological testing.
  • NMR spectroscopy (1H, 13C) and X-ray crystallography confirm the structure and substitution pattern of the synthesized compounds.
  • Yields are generally high (>85%), and the methods are amenable to scale-up for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Planarity

The triazolo[4,3-a]pyridine core is planar, as evidenced by X-ray crystallography of compounds like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (angle between fused rings: 26.79°) and its brominated derivative (angle: 30.41°) . Substituents at positions 3, 5, 6, or 7 modulate planarity and intermolecular interactions. For example:

  • 3-Phenyl substitution : Introduces steric and electronic effects that may alter binding to biological targets compared to pyridinyl (e.g., 3-(pyridin-4-yl) derivatives in ) .
Table 1: Comparison of Key Derivatives and Their Activities
Compound Name Substituents Biological Activity Key Findings Source (Evidence ID)
8-Chloro-3-(4-propylphenyl) 8-Cl, 3-(4-propylphenyl) Herbicidal 50% weed inhibition at 37.5 g/ha
3-(Pyridin-4-yl) 3-(pyridin-4-yl) mGluR2 modulation (patented) Positive allosteric modulator
3,6-Dimethyl 3-CH₃, 6-CH₃ Undisclosed (physical properties) Melting point: 142°C; pKa: 4.42
8-(Piperidin-1-ylsulfonyl) 8-sulfonamide Antimalarial High yield synthesis (81–94%)
7-(2-Pyridinyl) 7-(2-pyridinyl) Anticonvulsant 75% seizure protection at 25 mg/kg
5,7-Dimethyl-3-phenyl 5,7-CH₃, 3-Ph Not reported (structural analog) Inferred enhanced metabolic stability N/A

Conformational Effects on Activity

The orientation of substituents relative to the triazolo[4,3-a]pyridine ring critically impacts activity. For example:

  • Antifungal derivatives : Active compounds exhibit perpendicular alignment of amide groups relative to the core, while inactive analogs show parallel alignment .
  • 5,7-Dimethyl groups : May restrict rotational freedom, stabilizing bioactive conformations and improving target engagement .

Key Research Findings and Limitations

  • Herbicidal Activity : 3-Phenyl derivatives (e.g., 8-chloro-3-(4-propylphenyl) ) show broad-spectrum weed control, suggesting the target compound may share similar efficacy .
  • Antifungal Potential: Sulfone-substituted analogs (e.g., 8-chloro-3-((2,6-difluorobenzyl)sulfonyl) with IC₅₀ ~76–78%) highlight the role of electron-withdrawing groups .
  • Limitations : Direct data on 5,7-dimethyl-3-phenyl derivatives are sparse; inferences rely on structural analogs.

Biological Activity

5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine (CAS: 5528-56-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and the underlying mechanisms of action based on diverse research findings.

  • Molecular Formula : C14H13N3
  • Molar Mass : 223.27 g/mol
  • CAS Number : 5528-56-3

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit selective antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Chlamydia trachomatis, suggesting potential applications in treating bacterial infections without affecting host cell viability .

Phosphodiesterase Inhibition

Another significant area of research involves the inhibition of phosphodiesterases (PDEs), particularly PDE7A. Compounds related to triazolo[4,3-a]pyridine have demonstrated promising results in inhibiting PDE7A activity, which is crucial for regulating cyclic AMP levels in inflammatory responses . In vitro assays have confirmed that certain derivatives exhibit good potency compared to established inhibitors like Theophylline .

Structure-Activity Relationship (SAR)

The structural modifications of triazolo[4,3-a]pyridine derivatives are essential for enhancing their biological activity. For example:

  • The introduction of different substituents on the phenyl ring has been shown to influence antimicrobial potency.
  • Molecular docking studies suggest that specific interactions such as hydrogen bonding and π–π stacking contribute to the binding affinity of these compounds to their targets .

Case Studies

  • Chlamydia Inhibition : A study focused on sulfonylpyridine derivatives demonstrated that modifications could enhance selectivity against C. trachomatis while maintaining low toxicity to mammalian cells .
  • PDE7A Inhibition : A series of novel quinazoline derivatives were synthesized and evaluated for their PDE7A inhibition activities. The results indicated that specific structural features significantly improved their efficacy as anti-inflammatory agents .

Data Tables

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)Biological Activity
This compound5528-56-3C14H13N3223.27Antimicrobial and PDE inhibition
Related Quinazoline DerivativeN/AN/AN/APDE7A inhibitor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,7-dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-hydrazinopyridine with benzaldehyde derivatives, followed by oxidative cyclization. Key methods include:

  • Iodine-mediated cyclization : Reacting 2-hydrazinopyridine with benzaldehyde under iodine catalysis in ethanol at reflux, yielding triazolopyridines via intramolecular cyclization .
  • Green oxidative methods : Sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, providing high yields (73%) with minimal environmental impact .
    • Critical Note : The choice of oxidant (e.g., iodine vs. NaOCl) affects reaction time, yield, and sustainability.

Q. How can researchers characterize the structural identity and purity of synthesized triazolopyridine derivatives?

  • Methodological Answer :

  • Spectroscopic analysis : 1H^1H, 13C^{13}C, and 31P^{31}P NMR confirm regiochemistry and substituent positions . For example, methylene protons in phosphonylated derivatives appear as doublets (2JHP=20Hz^2J_{HP} = 20 \, \text{Hz}) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing [1,2,4]triazolo[4,3-a]pyridine from [1,2,4]triazolo[1,5-a]pyridine isomers) .
  • Mass spectrometry : High-resolution MS validates molecular formulas .

Q. What initial biological screening approaches are recommended for assessing bioactivity?

  • Methodological Answer :

  • Antifungal assays : Test against Candida albicans using microdilution methods, with fluconazole as a positive control. Derivatives with hydrazone moieties show enhanced activity .
  • Herbicidal activity : Evaluate post-emergence inhibition of Echinochloa crusgalli at 150 g a.i. ha1^{-1}. Compound 8-chloro-3-(4-propylphenyl)-triazolopyridine exhibits 50% inhibition at 37.5 g a.i. ha1^{-1} .
  • Antimicrobial bioassays : Use Xanthomonas oryzae (rice blight) to identify derivatives with EC50_{50} values below 10 µg/mL .

Advanced Research Questions

Q. How do reaction conditions influence isomer formation during synthesis?

  • Methodological Answer :

  • Dimroth rearrangement : Electron-deficient 2-hydrazinopyridines (e.g., nitro-substituted) undergo isomerization from [1,2,4]triazolo[4,3-a]pyridine to [1,2,4]triazolo[1,5-a]pyridine under thermal stress. This is confirmed by 1H^1H NMR tracking of methylene proton shifts .
  • Phosphonylation pathways : Chloroethynylphosphonates yield 3-methylphosphonylated derivatives via 5-exo-dig cyclization. Isomeric ratios (≈1:1) depend on temperature and electron density of the starting hydrazine .

Q. What strategies enhance photophysical properties for material science applications?

  • Methodological Answer :

  • Cu-catalyzed C–H arylation : Direct functionalization at the C3 position with aryl halides (e.g., 4-cyanophenyl bromide) generates deep-blue-emitting luminophores. Quantum yields >80% are achieved using Pd/Cu co-catalysis in DMF .
  • Substituent tuning : Electron-withdrawing groups (e.g., –NO2_2) redshift emission wavelengths, while alkyl chains improve solubility for OLED applications .

Q. How can computational methods optimize bioactivity in triazolopyridine derivatives?

  • Methodological Answer :

  • 3D-QSAR modeling : Correlate substituent hydrophobicity (e.g., 4-propylphenyl) with herbicidal activity. Contour maps reveal steric bulk at the C3 position enhances binding to acetolactate synthase .
  • Molecular docking : Simulate interactions with retinol-binding protein 4 (RBP4). The triazolo N2 atom forms H-bonds with Arg121, while hydrophobic aryl groups occupy the β-ionone pocket .
  • DFT calculations : Predict oxidative cyclization barriers to guide solvent selection (e.g., ethanol vs. acetonitrile) .

Data Contradiction Analysis

  • Oxidant Efficiency : While iodine-mediated cyclization is widely used , NaOCl offers greener conditions but may require longer reaction times for electron-rich substrates .
  • Isomer Stability : Phosphonylated [1,2,4]triazolo[4,3-a]pyridines are stable at room temperature but rearrange under reflux, conflicting with earlier assumptions of thermal stability .

Key Research Gaps

  • Mechanistic studies on NaOCl-mediated cyclization kinetics.
  • In vivo toxicity profiling of herbicidal derivatives to assess crop safety .

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